molecular formula C17H21F6N3O B3092000 Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(dimethylamino)cyclohexyl]- CAS No. 1221442-12-1

Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(dimethylamino)cyclohexyl]-

Cat. No. B3092000
CAS RN: 1221442-12-1
M. Wt: 397.36 g/mol
InChI Key: HXESJOMKFDHHCM-KBPBESRZSA-N
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Description

This compound belongs to the class of organic compounds known as ureas, which are compounds containing two amine groups joined by a carbonyl (C=O) functional group . Over the last decade, the use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .


Chemical Reactions Analysis

This compound is used extensively in promoting organic transformations . The key developments of Schreiner’s thiourea-mediated reactions aim to further expand the applications of (thio)urea-based catalysts .

Scientific Research Applications

Environmental and Agricultural Impact

Urea-based compounds, including specialized urea formulations, are widely used in agriculture to enhance crop growth and productivity. Their application, however, needs to be carefully managed to mitigate potential environmental impacts. Urease and nitrification inhibitors, such as N-(N-butyl) thiophosphoric triamide (NBPT) and dicyandiamide (DCD), are technologies developed to reduce the loss of urea-based fertilizers through volatilization and leaching, thereby improving nitrogen use efficiency and reducing environmental pollution. These inhibitors can significantly reduce NH3 loss from urea, making the fertilization process more efficient and environmentally friendly. However, concerns regarding the safety of these inhibitors to human health have been raised, especially when residues appear in food products like milk. A comprehensive risk assessment framework is recommended for evaluating potential risks from exposure to these inhibitors (Ray et al., 2020).

Biosensor Development

The detection and quantification of urea concentration are crucial in various fields, including medical diagnostics, environmental monitoring, and the food industry. Advances in urea biosensors have been significant, with various materials being used for enzyme immobilization to enhance the biosensors' performance. These materials range from nanoparticles and conducting polymers to carbon materials, which help in accurately measuring urea levels. Such sensors are pivotal for diagnosing diseases related to abnormal urea concentrations in the human body, such as renal failure, and for monitoring urea levels in environmental and industrial applications (Botewad et al., 2021).

Urea in Ruminant Nutrition

In ruminants, urea is utilized as a non-protein nitrogen source, offering an economical alternative to feed proteins. It plays a significant role in the nitrogen metabolism of ruminants, being rapidly hydrolyzed by rumen bacterial urease to ammonia, which is then used for microbial protein synthesis. This process is crucial for meeting the protein requirements of ruminants and highlights the importance of urea in animal nutrition and feed efficiency improvements. Insights into urea metabolism in ruminants, combining traditional and molecular approaches, can lead to strategies that enhance the efficiency of urea utilization in these animals (Jin et al., 2018).

Urea-Based Materials in Supramolecular Chemistry

Urea-based macrocyclic compounds have shown promise in forming self-assembled structures with potential applications in materials science. These macrocycles can predictably form columnar structures through hydrogen bonding and pi-stacking interactions, offering a new class of supramolecular building blocks. The development of these materials opens up possibilities for creating novel nanostructures with specific binding properties and functionalities, which can be used in various technological applications, including sensors, separation processes, and nanotechnology (Shimizu et al., 2005).

Mechanism of Action

The mechanism of action of this compound involves its ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Future Directions

The future directions for this compound involve further expanding the applications of (thio)urea-based catalysts . This could be achieved by exploring new reactions mediated by this compound and optimizing the existing ones.

properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(dimethylamino)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F6N3O/c1-26(2)14-6-4-3-5-13(14)25-15(27)24-12-8-10(16(18,19)20)7-11(9-12)17(21,22)23/h7-9,13-14H,3-6H2,1-2H3,(H2,24,25,27)/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXESJOMKFDHHCM-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCC[C@@H]1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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